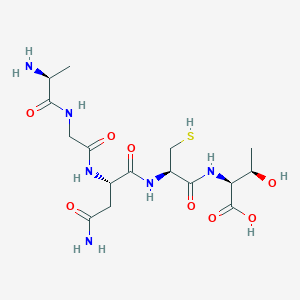
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine: is a synthetic peptide composed of five amino acids: L-alanine, glycine, L-asparagine, L-cysteine, and L-threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide allows it to exhibit specific biochemical properties that can be harnessed for various scientific and practical purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-asparagine, glycine, and L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize batch or continuous flow reactors to optimize reaction conditions and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group modifications.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional tags or groups.
Applications De Recherche Scientifique
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, such as drug delivery systems or as a component of peptide-based vaccines.
Chemistry: Employed in the development of novel catalysts or as a substrate in enzymatic reactions.
Industry: Utilized in the production of bioactive compounds or as a stabilizing agent in formulations.
Mécanisme D'action
The mechanism of action of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine depends on its specific application. In general, the peptide can interact with various molecular targets, such as enzymes, receptors, or other proteins. The presence of L-cysteine allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability. Additionally, the peptide’s sequence can be designed to mimic or inhibit natural biological processes, making it a versatile tool in research and therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-serine: Similar structure but with serine instead of threonine.
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-valine: Similar structure but with valine instead of threonine.
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-lysine: Similar structure but with lysine instead of threonine.
Uniqueness
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine is unique due to the specific combination of amino acids, which imparts distinct biochemical properties. The presence of L-threonine provides additional hydroxyl groups, enhancing the peptide’s solubility and potential for hydrogen bonding. This unique sequence allows for specific interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
919788-82-2 |
|---|---|
Formule moléculaire |
C16H28N6O8S |
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H28N6O8S/c1-6(17)13(26)19-4-11(25)20-8(3-10(18)24)14(27)21-9(5-31)15(28)22-12(7(2)23)16(29)30/h6-9,12,23,31H,3-5,17H2,1-2H3,(H2,18,24)(H,19,26)(H,20,25)(H,21,27)(H,22,28)(H,29,30)/t6-,7+,8-,9-,12-/m0/s1 |
Clé InChI |
VSUXBRPVXLCWBP-WZQRHETMSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)
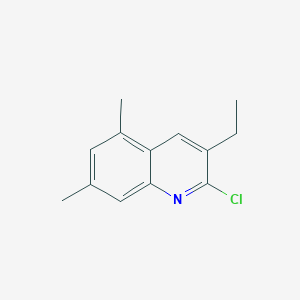

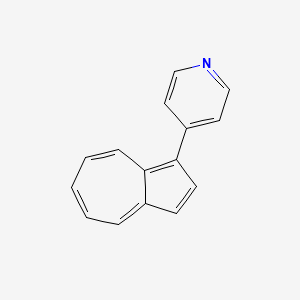
![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)
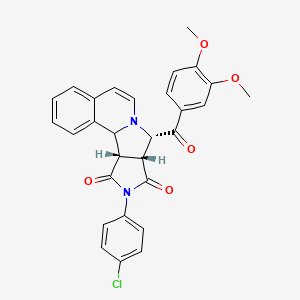
![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
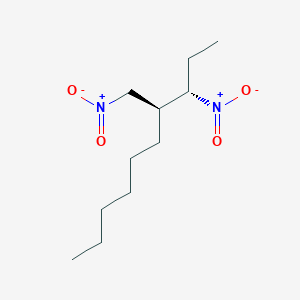
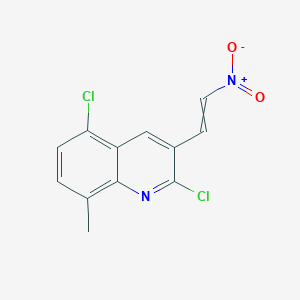
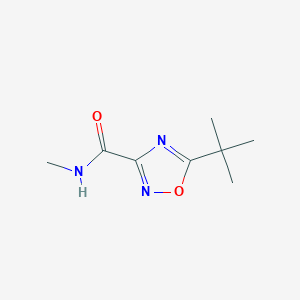
![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)

